1,4-Diphenyl-but-3-YN-2-OL
Description
Significance of Propargylic Alcohols in Modern Synthetic Methodologies
Propargylic alcohols are recognized as highly versatile and important building blocks in organic chemistry. scispace.com Their value stems from the presence of two key functional groups—a hydroxyl (-OH) group and an alkyne (carbon-carbon triple bond)—which can be manipulated independently or in concert to construct a wide array of more complex molecules. researchgate.netresearchgate.net This bifunctionality allows them to serve as precursors for numerous biologically active compounds and natural products. scispace.com
The carbon-carbon triple bond can act as an electrophile, while the alcohol can function as a nucleophile, and the entire unit can be a precursor to carbocations or participate in radical transformations. researchgate.netsci-hub.se Modern synthetic methods have increasingly focused on the catalytic transformation of propargylic alcohols. The development of processes that are easy to perform, avoid harsh conditions or toxic solvents, and utilize cheap, environmentally friendly, and reusable catalysts is a major goal. scispace.com These alcohols are key starting materials in a variety of reactions, including:
Cyclization Reactions: Forming heterocyclic and carbocyclic systems. researchgate.net
Substitution Reactions: Reacting with a wide range of nucleophiles. researchgate.netsci-hub.se
Addition Reactions: Where other molecules add across the alkyne or involve the alcohol. researchgate.net
Rearrangements: Such as the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds. sci-hub.se
The development of catalytic systems for the alkynylation of carbonyl compounds to produce propargylic alcohols is a significant area of research, aiming for atom-economical processes with high efficiency. scispace.com
Strategic Importance of the 1,4-Diphenyl-but-3-yn-2-ol Scaffold in Catalyst Design and Complex Molecule Construction
The specific structure of this compound provides it with distinct properties that are strategically important in catalyst design and the synthesis of complex molecules. The phenyl groups influence the electronic nature and steric environment of the reactive sites, which can be exploited to achieve high levels of selectivity in chemical reactions.
A key application of this scaffold is in asymmetric synthesis. For example, the acyclic propargylic alcohol 1,4-diphenylbut-3-yn-2-ol has been used in kinetic resolution experiments catalyzed by silver complexes, allowing for the separation of its enantiomers. mdpi.com This is crucial for the synthesis of enantiomerically enriched compounds. Closely related scaffolds, such as (S)-2,4-diphenylbut-3-yn-2-ol, have been instrumental in mechanistic studies of rhodium-catalyzed reactions to form optically active tetrasubstituted allenes. nih.gov These studies are fundamental to understanding stereoselectivity and developing new catalytic methods. nih.gov
The this compound framework also serves as a key building block for more elaborate molecular structures. It has been used as a starting material for the synthesis of 1-azido-1,4-diphenylbut-3-yn-2-ol, a precursor for further chemical transformations. arkat-usa.org In a broader context, the diphenylbutynol core is found in more complex substrates used to construct polycyclic systems like carbazoles, demonstrating its utility in building intricate molecular frameworks. acs.org The strategic placement of the phenyl groups can also direct the course of reactions, as seen in palladium-catalyzed processes where aryl groups can participate in migration events. dicp.ac.cn
Historical Development and Contemporary Research Trajectories for Alkynol Systems
The study of organic chemistry has evolved significantly from its early days, which were marked by the theory of vitalism—the belief that organic compounds could only be derived from living organisms. murov.infowikipedia.org This theory was famously challenged by Friedrich Wöhler's synthesis of urea (B33335) from inorganic precursors in 1828, a landmark event that opened the door to the laboratory synthesis of organic molecules. wikipedia.orgnumberanalytics.comsolubilityofthings.com Early methods for creating carbon-carbon bonds, such as those needed to synthesize alkynols, often relied on stoichiometric organometallic reagents like organolithium or organomagnesium compounds (Grignard reagents). scispace.com
Contemporary research on alkynol systems has shifted dramatically towards the development of more efficient and sustainable synthetic methodologies. A major driving force is the pursuit of catalytic processes that are atom-economical and operate under mild, environmentally friendly conditions. scispace.com This has led to significant progress in the catalytic alkynylation of carbonyl compounds using a variety of metal catalysts. scispace.com
Current research trajectories in the chemistry of propargylic alcohols and other alkynol systems are diverse and rapidly expanding. Key areas of focus include:
Novel Catalytic Systems: The development of new catalysts, including those based on rhodium, silver, and copper, to enable novel transformations and improve stereoselectivity. mdpi.comresearchgate.netnih.gov This includes the design of adjustable axially chiral ligands to influence reaction outcomes. nih.gov
Radical Transformations: Exploring the use of radical chemistry to construct functionalized frameworks from propargylic alcohols, often initiated by transition metals, light (photochemistry), or electricity (electrochemistry). researchgate.net
Mechanistic Investigations: Detailed studies, often combining experiments with computational methods like Density Functional Theory (DFT), to understand the precise mechanisms of reactions involving alkynols. nih.gov This understanding is crucial for controlling reaction stereoselectivity and developing more efficient synthetic protocols. nih.gov
Synthesis of Complex Molecules: Employing alkynols as key intermediates in the synthesis of complex heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov
This ongoing research continues to unlock the vast synthetic potential of alkynol systems, solidifying their role as fundamental building blocks in modern organic chemistry.
Structure
3D Structure
Properties
CAS No. |
62969-97-5 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1,4-diphenylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,16-17H,13H2 |
InChI Key |
UGNAFPHSPLPSAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diphenyl but 3 Yn 2 Ol and Analogous Structures
Alkynylation Reactions for Carbon-Carbon Bond Formation
The core of synthesizing 1,4-diphenyl-but-3-yn-2-ol involves the nucleophilic addition of a phenylacetylide equivalent to a benzaldehyde (B42025) electrophile. This fundamental transformation can be achieved through several distinct and effective chemical methods.
Grignard and Organolithium Reagent Mediated Additions to Carbonyls
One of the most fundamental methods for constructing propargylic alcohols is the addition of organometallic reagents, such as Grignard and organolithium compounds, to carbonyls. masterorganicchemistry.comadichemistry.comlibretexts.org In the synthesis of this compound, this involves the reaction of a phenylacetylide nucleophile with benzaldehyde.
The process typically begins with the deprotonation of a terminal alkyne, like phenylacetylene (B144264), using a strong base. Organolithium reagents, such as n-butyllithium (n-BuLi), are highly effective for this, generating a lithium acetylide. masterorganicchemistry.com Alternatively, a Grignard reagent like ethylmagnesium bromide can be used to deprotonate the alkyne, forming a magnesium acetylide. adichemistry.com This in-situ-generated acetylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. masterorganicchemistry.comlibretexts.org A final acidic workup step protonates the resulting alkoxide to yield the desired this compound. masterorganicchemistry.com
Reaction Scheme:
Acetylide Formation: Phenylacetylene + R-M → Phenylacetylide-M + R-H (where R-M is an organolithium or Grignard reagent)
Nucleophilic Addition: Phenylacetylide-M + Benzaldehyde → Intermediate Alkoxide
Protonation: Intermediate Alkoxide + H₃O⁺ → this compound
While robust, these methods require stoichiometric amounts of the organometallic reagents and strictly anhydrous (water-free) conditions, as the reagents are highly basic and will react with any acidic protons present. adichemistry.comwikipedia.org
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira-type) for Alkyne Construction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.com The Sonogashira coupling, which typically joins a terminal alkyne with an aryl or vinyl halide, is a prominent example. mdpi.comorganic-chemistry.org While a direct Sonogashira coupling to form this compound is not conventional, variations of this reaction can be employed to construct the core structure.
A plausible route involves the Sonogashira coupling of a terminal propargyl alcohol with an aryl halide. nih.govnih.gov For instance, coupling 1-phenyl-prop-2-yn-1-ol with iodobenzene (B50100) under palladium-copper catalysis would yield the target molecule. This domino reaction involves the initial palladium/copper-catalyzed alkynylation, which may be followed by an isomerization step. nih.gov These reactions are highly efficient, often proceeding under mild conditions with catalytic amounts of both palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net
Key Components of Sonogashira-type Reactions:
Palladium Catalyst: e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst: e.g., CuI
Base: An amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA)
Reactants: A terminal alkyne and an aryl/vinyl halide
This methodology offers excellent functional group tolerance and is a powerful tool for building complex molecular architectures that include the propargylic alcohol motif. mdpi.comnih.gov
Zinc-Based Catalysis in Propargylic Alcohol Synthesis
Zinc-based catalysts have emerged as highly effective tools for the synthesis of propargylic alcohols, offering a milder alternative to stoichiometric Grignard or organolithium reagents. organic-chemistry.org These reactions involve the direct addition of terminal alkynes to aldehydes, mediated by a catalytic amount of a zinc salt, such as zinc triflate (Zn(OTf)₂). nih.govwikipedia.org
In this approach for synthesizing this compound, phenylacetylene and benzaldehyde are combined in the presence of a zinc catalyst and an amine base. nih.gov The zinc(II) species is believed to play a dual role: activating the aldehyde as a Lewis acid and facilitating the formation of a zinc acetylide intermediate, which then undergoes nucleophilic addition. rsc.orgresearchgate.net This catalytic process avoids the need for pre-formation of highly reactive organometallic reagents and can tolerate a wider range of functional groups. organic-chemistry.org
| Catalyst System | Aldehyde | Alkyne | Yield (%) | Reference |
| Zn(OTf)₂ / Et₃N | Benzaldehyde | Phenylacetylene | High | nih.gov |
| Et₂Zn / Ligand | Various | Various | High | organic-chemistry.org |
| ZnI₂ / NEt₃ | Propargylic Alcohols | CO₂ | up to 99% | rsc.orgresearchgate.net |
This table presents examples of zinc-based catalyst systems used in the synthesis of propargylic alcohols and related compounds.
Favorsky Reaction Approaches
The Favorsky reaction is a classic organic reaction that involves the nucleophilic addition of a terminal alkyne to a carbonyl compound under basic conditions. wikipedia.orgjk-sci.com This method is directly applicable to the synthesis of this compound from phenylacetylene and benzaldehyde.
The reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), to deprotonate the alkyne in situ, generating a metal acetylide. jk-sci.com This acetylide then adds to the carbonyl group of benzaldehyde. wikipedia.org While historically significant, the reaction can be limited by side reactions, such as aldol (B89426) condensation, especially when using aldehydes with α-hydrogens. wikipedia.org However, modern variations using superbasic systems like KOH in dimethyl sulfoxide (B87167) (DMSO) can lead to high yields and selectivity under mild conditions. researchgate.net The Favorsky reaction is also noted for its use in protecting alkyne groups by reacting them with acetone. jk-sci.com
Stereoselective and Enantioselective Synthetic Routes
Creating specific stereoisomers of chiral molecules like this compound is a critical challenge in modern synthesis. Enantioselective methods utilize chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the reaction, yielding a product that is enriched in one of two mirror-image forms (enantiomers).
Chiral Catalyst-Controlled Asymmetric Syntheses
The catalytic addition of alkynes to aldehydes is a powerful platform for asymmetric synthesis. By incorporating a chiral ligand into the catalyst system, it is possible to generate optically active propargylic alcohols with high enantiomeric excess (ee). acs.orgorganic-chemistry.org
Zinc-based systems have proven particularly amenable to this strategy. The addition of a chiral amino alcohol, such as (+)-N-methylephedrine, to a zinc triflate-catalyzed reaction between a terminal alkyne and an aldehyde can produce propargylic alcohols in up to 99% ee. wikipedia.orgacs.orgorganic-chemistry.org The chiral ligand coordinates to the zinc center, creating a chiral environment that directs the nucleophilic attack of the alkyne to one face of the aldehyde, leading to the preferential formation of one enantiomer.
Similarly, chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives have been successfully employed as ligands in combination with diethylzinc (B1219324) (Et₂Zn) and titanium tetraisopropoxide (Ti(OiPr)₄) to catalyze the asymmetric addition of alkynes to a broad range of aldehydes. nih.govacs.org These catalytic systems are highly effective, providing access to enantioenriched propargylic alcohols, which are valuable building blocks for the synthesis of complex natural products and pharmaceuticals. wikipedia.orgnih.gov
| Catalyst/Ligand | Key Features | Enantiomeric Excess (ee) | Reference |
| Zn(OTf)₂ / (+)-N-Methylephedrine | Uses inexpensive, readily available chiral additive. | up to 99% | acs.orgorganic-chemistry.org |
| ProPhenol / Dimethylzinc | Commercially available ligand, broad substrate scope. | High | nih.gov |
| BINOL / Ti(OiPr)₄ / Et₂Zn | Effective for various aromatic and aliphatic aldehydes. | High | acs.org |
| 3,3'-Br₂-BINOL / Et₂Zn | Highly efficient for certain asymmetric reactions. | up to 98% | organic-chemistry.org |
This table highlights selected chiral catalyst systems for the enantioselective synthesis of propargylic alcohols.
Kinetic Resolution Strategies for Enantiomerically Enriched this compound
The production of enantiomerically pure this compound is of paramount importance for its application in the synthesis of chiral molecules. Kinetic resolution, particularly chemoenzymatic dynamic kinetic resolution (DKR), has emerged as a powerful strategy to obtain single enantiomers from a racemic mixture.
Lipases are frequently employed as biocatalysts in the kinetic resolution of racemic secondary alcohols due to their stereoselectivity. nih.govnih.gov In a typical lipase-catalyzed kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated, allowing for the separation of the acylated product from the unreacted alcohol enantiomer. For instance, the kinetic resolution of racemic alcohol (±)-4 using Amano Lipase (B570770) PS-C II and isopropenyl acetate (B1210297) in tert-butyl methyl ether can yield the (R)-configured alcohol in 42% yield with an enantiomeric excess of 99.6%. nih.gov The (S)-configured alcohol can then be obtained by the hydrolysis of the enantiomerically enriched acetate. nih.gov
Dynamic kinetic resolution (DKR) offers a significant advantage over traditional kinetic resolution by theoretically achieving a 100% yield of the desired enantiomer. This is accomplished by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. A common approach for the DKR of propargyl alcohols involves the use of a lipase in conjunction with a metal catalyst for racemization. For example, various secondary alcohols can be resolved via DKR by combining a ruthenium catalyst with an anionic surfactant-activated lipoprotein lipase, providing products with excellent enantiopurities (91−99% ee) and high yields (92−99%). researchgate.net
An enantiodivergent approach to DKR allows for the synthesis of both enantiomers of a propargyl alcohol by strategic modification of the substrate. nih.gov By introducing a bulky trialkylsilyl group to the alkyne terminus, the steric bulk around the carbinol moiety is altered. nih.gov This can reverse the typical enantioselectivity of a lipase, such as Pseudomonas fluorescens lipase, which usually favors the R-enantiomer. nih.gov This strategy, coupled with a racemization catalyst, enables the production of the S-enantiomer, while the R-enantiomer can be obtained from the corresponding unsubstituted propargyl alcohol. nih.gov
Table 1: Comparison of Kinetic Resolution Strategies for Propargylic Alcohols
| Strategy | Key Features | Typical Catalysts | Potential Yield | Enantiomeric Excess (ee) | Reference |
| Kinetic Resolution | Enantioselective acylation of one enantiomer. | Lipases (e.g., Amano Lipase PS-C II) | < 50% for each enantiomer | High (e.g., >99%) | nih.gov |
| Dynamic Kinetic Resolution (DKR) | Enzymatic resolution combined with in-situ racemization. | Lipase + Metal Catalyst (e.g., Ruthenium complex) | Up to 100% | High (e.g., 91-99%) | researchgate.net |
| Enantiodivergent DKR | Substrate modification to reverse lipase selectivity. | Lipase + Racemization Catalyst | High for both enantiomers | High | nih.gov |
Diastereoselective Approaches in Derivative Synthesis
The synthesis of derivatives of this compound often requires precise control over the stereochemistry at multiple centers. Diastereoselective reactions are crucial for achieving this control, and various strategies have been developed for analogous systems.
One common approach involves the diastereoselective reduction of a prochiral ketone precursor. For example, the reduction of a secondary dichloroketoalcohol derivative can be achieved with high diastereoselectivity using reagents like Me₄NB(OAc)₃H, yielding the anti-diol as the major product. nih.gov This type of substrate-controlled reduction could be applied to ketone precursors of this compound derivatives to establish the desired relative stereochemistry.
Another powerful strategy is the diastereoselective addition of a nucleophile to a chiral aldehyde or ketone. The asymmetric propargylation of ketones using allenylboronates, catalyzed by chiral biphenols, can produce homopropargylic alcohols with good to excellent diastereoselectivities and enantioselectivities. nih.gov This method allows for the creation of two adjacent stereocenters in a controlled manner.
Furthermore, substrate-controlled diversity-oriented synthesis can be employed to generate complex polycyclic frameworks with high diastereoselectivity. For instance, the reaction of ninhydrin-derived MBH adducts with 3,4-dihydroisoquinolines can proceed via switchable [4 + 2] and [3 + 2] annulation pathways, controlled by the choice of a protecting group, to yield structurally diverse products with excellent diastereoselectivities (up to >25:1 dr). mdpi.com Such strategies highlight the potential for creating complex derivatives of this compound with precise stereochemical control.
Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the context of this compound synthesis, this translates to a focus on atom economy, the use of greener solvents, and the development of catalyst systems that operate under mild conditions.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. nih.gov Reactions with high atom economy, such as addition and isomerization reactions, are preferred. nih.govjk-sci.com For instance, the ruthenium-catalyzed redox isomerization of propargyl alcohols to enones is an atom-economical alternative to the traditional two-step oxidation-reduction sequence. nih.gov The synthesis of 1,4-diynes from propargyl alcohols and terminal alkynes can be designed to have water as the only byproduct, representing a highly atom-economical process. acs.org
Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. The use of water as a reaction medium is a key aspect of green chemistry. unibo.it The synthesis of diphenyl-substituted alcohols has been demonstrated under transition-metal-free conditions in toluene, which is considered a more environmentally benign solvent than many chlorinated alternatives. researchgate.net Efforts are ongoing to replace hazardous solvents like DMF, DMA, and NMP with greener alternatives. whiterose.ac.uk
Catalysis and Reaction Conditions: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Transition-metal-free radical coupling reactions for the synthesis of diphenyl-substituted alcohols represent a move away from potentially toxic heavy metal catalysts. researchgate.net Furthermore, performing reactions under solvent-free conditions, for example by grinding reactants in a mortar and pestle, can significantly reduce waste. researchgate.net
Table 2: Application of Green Chemistry Principles in Propargylic Alcohol Synthesis
| Green Chemistry Principle | Application in Propargylic Alcohol Synthesis | Example | Reference |
| Atom Economy | Isomerization of propargylic alcohols to enones. | Ruthenium-catalyzed redox isomerization. | nih.gov |
| Greener Solvents | Use of water or more benign organic solvents. | Transition-metal-free synthesis in toluene. | researchgate.net |
| Benign Catalysis | Development of transition-metal-free reaction pathways. | Base-mediated radical coupling of aromatic alcohols. | researchgate.net |
| Solvent-Free Reactions | Grinding reactants together without a solvent. | Condensation of acetophenones with arylaldehydes. | researchgate.net |
Flow Chemistry and Continuous Processing for Alkyne-Alcohol Production
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov These benefits are particularly relevant for the production of alkyne-alcohols, where reactive intermediates or exothermic reactions may be involved.
The continuous flow synthesis of chiral alcohols and their derivatives has been successfully demonstrated. For example, a flow chemistry process for the asymmetric propargylation of aldehydes using allene (B1206475) gas has been developed to produce a homopropargyl β-amino alcohol with high regio- and diastereoselectivity. researchgate.net This process enables the safe handling of an unstable allenyllithium intermediate. researchgate.net
Enzymatic reactions can also be integrated into continuous flow systems. The enzymatic synthesis of chiral amino-alcohols has been achieved in a cascading continuous-flow microreactor system, which allows for the compartmentalization of reactions and overcomes inhibitory effects. nih.gov This approach can lead to high volumetric activity and efficient conversion. nih.gov
Continuous flow systems are also well-suited for catalytic reactions, including those for the synthesis of chiral active pharmaceutical ingredients. nih.govresearchgate.net Immobilized catalysts in packed-bed reactors can be used for extended periods, reducing catalyst waste and simplifying product purification. nih.gov The combination of chemo- and biocatalysis in continuous flow offers a powerful tool for the efficient and sustainable synthesis of complex chiral molecules. researchgate.net
Table 3: Advantages of Flow Chemistry in Alkyne-Alcohol Production
| Advantage | Description | Example Application | Reference |
| Enhanced Safety | Controlled handling of reactive intermediates and exothermic reactions. | Asymmetric propargylation using unstable allenyllithium. | researchgate.net |
| Improved Efficiency | Increased control over reaction parameters, leading to higher yields and selectivities. | Enzymatic synthesis of chiral amino-alcohols in a microreactor. | nih.gov |
| Scalability | Facile scale-up from laboratory to production scale. | Continuous flow synthesis of chiral pharmaceutical intermediates. | nih.gov |
| Automation | Potential for automated and continuous production with minimal manual intervention. | Multi-step synthesis in a continuous flow system. | springernature.com |
Chemical Reactivity and Transformation Pathways of 1,4 Diphenyl but 3 Yn 2 Ol
Reactions Involving the Alkyne Moiety
The carbon-carbon triple bond in 1,4-diphenyl-but-3-yn-2-ol is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions.
Metal-Catalyzed Cycloisomerization Reactions to Form Heterocyclic Systems
Transition metal-catalyzed cycloisomerization reactions provide an efficient method for constructing diverse heterocyclic frameworks from unsaturated systems like this compound. nih.gov These reactions are atom-economical and can proceed with high chemo- and regioselectivity. Various transition metals, including gold, silver, palladium, copper, and ruthenium, have been employed to catalyze such transformations. nih.gov For instance, gold and zinc catalysts have been utilized in the cycloisomerization of alkynyl ketones and acetates to form furans. nih.gov While direct examples involving this compound are not prevalent in the provided search results, the general principles of metal-catalyzed cycloisomerization of propargylic systems suggest its potential to form heterocyclic structures. nih.govescholarship.org
Table 1: Examples of Metal Catalysts in Cycloisomerization Reactions
| Catalyst System | Substrate Type | Product |
|---|---|---|
| Rhodium/diphosphine | 1,6-allenenes | Six-membered ring exocyclic 1,3-dienes |
| Gold(I)/Zinc(II) | 2-fluoro-3-alkynyl ketones | 3,4-fluorohalofurans |
Selective Reduction of the Triple Bond to Alkenes or Alkanes
The triple bond of the alkyne can be selectively reduced to either a double bond (alkene) or a single bond (alkane). The outcome of the reduction depends on the catalyst and reaction conditions used. For example, palladium-based catalysts are commonly used for the selective hydrogenation of alkynes to alkenes. longdom.org A study on the dimerization of phenylacetylene (B144264) utilized a Ruthenium(II) catalyst to produce (Z)-1,4-diphenylbut-3-en-1-yne, demonstrating stereoselective control in alkyne transformations. epa.gov
Transformations of the Secondary Alcohol Functionality
The secondary alcohol group in this compound is another key reactive site, primarily undergoing oxidation reactions.
Oxidation Reactions to Ketones and Carboxylic Acids
The oxidation of alcohols is a fundamental reaction in organic chemistry. wikipedia.org Secondary alcohols, such as the one present in this compound, are oxidized to form ketones. libretexts.orglibretexts.org This transformation can be achieved using various oxidizing agents. wikipedia.org Stronger oxidizing agents can potentially lead to further oxidation, although ketones are generally more resistant to oxidation than aldehydes due to the need to break strong carbon-carbon bonds. docbrown.info
Common oxidizing agents for converting secondary alcohols to ketones include:
Chromic acid (H₂CrO₄) , also known as the Jones reagent, which is prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid. libretexts.org
Potassium permanganate (B83412) (KMnO₄) . masterorganicchemistry.com
Sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) acidified with dilute sulfuric acid. libretexts.org
Dess-Martin periodinane , which is a mild oxidant that converts alcohols to aldehydes or ketones at room temperature. wikipedia.org
Table 2: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Conditions | Product from Secondary Alcohol |
|---|---|---|
| Chromic acid (Jones reagent) | Aqueous sulfuric acid | Ketone |
| Potassium permanganate | - | Ketone |
| Acidified Potassium Dichromate(VI) | Reflux with excess oxidant | Ketone |
While the oxidation of a secondary alcohol typically stops at the ketone, vigorous oxidation conditions could potentially cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to carboxylic acids. However, this is a more challenging transformation for ketones compared to the oxidation of aldehydes. docbrown.info
Esterification and Etherification Studies
The hydroxyl group of this compound readily undergoes esterification and etherification, fundamental reactions for the protection of the alcohol functionality or for the introduction of new functional groups.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. A common approach involves the reaction with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), in the presence of a base like pyridine (B92270) or triethylamine (B128534). For instance, the reaction with acetic anhydride in the presence of a catalytic amount of acid or base yields 1,4-diphenyl-but-3-yn-2-yl acetate (B1210297). The reaction conditions, including the choice of solvent, temperature, and catalyst, can be optimized to achieve high yields.
| Reactant | Reagent | Catalyst/Base | Product |
| This compound | Acetic Anhydride | Pyridine | 1,4-Diphenyl-but-3-yn-2-yl acetate |
| This compound | Benzoyl Chloride | Triethylamine | 1,4-Diphenyl-but-3-yn-2-yl benzoate |
Etherification: The synthesis of ethers from this compound is commonly performed via the Williamson ether synthesis. nih.gov This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide results in the formation of the desired ether. The choice of the base and the reaction conditions are crucial to avoid competing elimination reactions, especially with sterically hindered alkyl halides.
| Reactant | Base | Alkylating Agent | Product |
| This compound | Sodium Hydride | Methyl Iodide | 2-methoxy-1,4-diphenyl-but-3-yne |
| This compound | Potassium tert-butoxide | Benzyl Bromide | 2-(benzyloxy)-1,4-diphenyl-but-3-yne |
Rearrangement Reactions (e.g., Meyer-Schuster, Rupe, or analogous)
Propargylic alcohols, such as this compound, are prone to acid-catalyzed rearrangement reactions, most notably the Meyer-Schuster and Rupe rearrangements. researchgate.net These reactions lead to the formation of α,β-unsaturated carbonyl compounds.
Meyer-Schuster Rearrangement: Under acidic conditions, secondary propargylic alcohols like this compound undergo a Meyer-Schuster rearrangement to yield α,β-unsaturated ketones. researchgate.net The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift to form an allene (B1206475) intermediate, which then tautomerizes to the more stable enone. In the case of this compound, this rearrangement leads to the formation of 1,4-diphenyl-but-3-en-2-one. Various acids, including protic acids like sulfuric acid and Lewis acids, can catalyze this transformation. researchgate.net Milder conditions can be achieved using transition metal catalysts, such as those based on gold or ruthenium. researchgate.net
Rupe Rearrangement: The Rupe rearrangement is a competing reaction to the Meyer-Schuster rearrangement, particularly for tertiary propargylic alcohols. researchgate.net Since this compound is a secondary alcohol, the Meyer-Schuster rearrangement is the predominant pathway. The Rupe rearrangement typically leads to the formation of α,β-unsaturated ketones with a different substitution pattern than the Meyer-Schuster product. researchgate.net
Tandem and Cascade Reactions Involving this compound Derivatives
The reactivity of this compound and its derivatives can be harnessed in tandem and cascade reactions to construct complex molecular architectures in a single synthetic operation. These reactions often commence with the activation of the alcohol or its conversion into a more reactive intermediate.
A notable example involves a tandem Meyer-Schuster rearrangement followed by a Michael addition. In this sequence, the in situ generated α,β-unsaturated ketone from the rearrangement of this compound can be trapped by a nucleophile present in the reaction mixture. This approach allows for the one-pot synthesis of more complex structures. For instance, if the rearrangement is carried out in the presence of a thiol or an amine, the corresponding Michael adduct can be formed directly.
| Starting Material | Reaction Sequence | Intermediate | Final Product |
| This compound | Meyer-Schuster Rearrangement / Michael Addition | 1,4-Diphenyl-but-3-en-2-one | 3-(alkylthio)-1,4-diphenylbutan-2-one |
| This compound | Meyer-Schuster Rearrangement / Aldol (B89426) Condensation | 1,4-Diphenyl-but-3-en-2-one | Aldol adduct |
Derivatization and Structural Modification Strategies for Enhanced Reactivity or Specific Academic Probes
The structural framework of this compound can be strategically modified to enhance its reactivity or to develop specific probes for academic research, particularly in the field of chemical biology.
Enhanced Reactivity: The reactivity of the alkyne moiety can be tuned by introducing electron-withdrawing or electron-donating groups on the phenyl rings. For example, the introduction of electron-withdrawing groups can increase the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can enhance its reactivity in electrophilic addition reactions.
Academic Probes: The terminal alkyne functionality, if present after modification, makes the molecule a suitable candidate for "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new compounds and bioconjugation. acs.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be employed to attach a variety of reporter molecules, such as fluorophores or biotin (B1667282) tags, to the this compound scaffold. doi.orgmdpi.com
Furthermore, the inherent fluorescence of the diphenyl-substituted core can be exploited in the design of fluorescent probes. By introducing specific functional groups that can interact with analytes of interest, it is possible to create sensors where the fluorescence properties are modulated upon binding. For instance, the hydroxyl group can be derivatized with a recognition moiety for a specific ion or molecule, leading to a change in the fluorescence spectrum or intensity upon interaction.
| Modification Strategy | Application | Example |
| Introduction of an azide (B81097) group | Bioorthogonal labeling | Azido-derivatized this compound for CuAAC |
| Attachment of a fluorophore | Fluorescent probes | Coupling with a BODIPY or coumarin (B35378) dye |
| Introduction of a chelating group | Ion sensing | Derivatization with a crown ether moiety |
Mechanistic Investigations into Reactions of 1,4 Diphenyl but 3 Yn 2 Ol
Elucidation of Reaction Pathways Through Kinetic Studies
Kinetic studies are fundamental to understanding the reaction mechanism by providing quantitative data on reaction rates and the influence of various parameters such as reactant concentrations, temperature, and catalysts. For reactions involving 1,4-Diphenyl-but-3-yn-2-ol, determining the rate law is the first step in elucidating the molecularity of the rate-determining step.
A common approach involves monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography. By systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined.
For instance, in a hypothetical acid-catalyzed rearrangement of this compound, the rate law might be expressed as:
Rate = k[this compound]^a [H+]^b
Where 'a' and 'b' are the reaction orders with respect to the substrate and the acid catalyst, respectively, and 'k' is the rate constant. The values of 'a' and 'b' provide crucial insights into the composition of the transition state of the rate-determining step.
Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Rearrangement of this compound
| Experiment | Initial [this compound] (M) | Initial [H+] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |
From the data in Table 1, doubling the concentration of this compound while keeping the acid concentration constant doubles the initial rate, indicating that the reaction is first order with respect to the substrate (a=1). Similarly, doubling the acid concentration while keeping the substrate concentration constant quadruples the rate, suggesting the reaction is second order with respect to the acid catalyst (b=2). This would imply a more complex role for the catalyst than simple protonation, possibly involving a pre-equilibrium step.
Furthermore, the temperature dependence of the rate constant, as described by the Arrhenius equation, can be studied to determine the activation energy (Ea) of the reaction. This provides information about the energy barrier that must be overcome for the reaction to occur.
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. nih.govnih.gov In the context of this compound, isotopes of hydrogen (deuterium, D) and carbon (¹³C) can be strategically incorporated into the molecule to probe bond-breaking and bond-forming steps.
For example, to investigate a suspected hydride shift in a rearrangement reaction, the hydrogen atom at the carbinol center (C-2) could be replaced with deuterium (B1214612). The position of the deuterium label in the product, determined by techniques such as mass spectrometry or NMR spectroscopy, would confirm or refute the proposed hydride migration.
Table 2: Illustrative Isotopic Labeling Experiment for a Hypothetical Rearrangement of this compound
| Labeled Reactant | Proposed Intermediate | Expected Product (with label position) |
|---|---|---|
| This compound-2-d | Phenyl-migrated carbocation | 1,3-Diphenyl-but-3-en-1-one-2-d |
Another important application of isotopic labeling is the determination of kinetic isotope effects (KIEs). A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For instance, if the C-H bond at the carbinol center is cleaved in the rate-limiting step, a significant primary KIE (kH/kD > 1) would be expected when comparing the reaction rates of the unlabeled and deuterium-labeled substrate. The magnitude of the KIE can provide information about the symmetry of the transition state.
Computational Chemistry Approaches to Mechanism Determination and Transition State Analysis
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. researchgate.net These methods allow for the in-silico exploration of potential energy surfaces, providing detailed information about the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
For reactions of this compound, computational studies can be used to:
Propose and evaluate plausible reaction pathways: By calculating the energy profiles of different potential mechanisms, the most energetically favorable pathway can be identified.
Characterize transition state structures: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency calculations can confirm that a calculated structure is a true transition state (having one imaginary frequency).
Predict kinetic parameters: Theoretical calculations can estimate activation energies, which can be compared with experimental values obtained from kinetic studies.
Investigate the role of solvents and catalysts: The influence of the reaction environment on the mechanism can be modeled by including explicit solvent molecules or catalyst models in the calculations.
Table 3: Hypothetical Calculated Energies for a Proposed Reaction Pathway of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (this compound) | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +18.9 |
The data in Table 3 illustrates a two-step reaction mechanism with an initial high-energy transition state leading to a stable intermediate. This intermediate then proceeds through a second, lower-energy transition state to form the final product. Such computational results, when correlated with experimental findings, provide a powerful and detailed picture of the reaction mechanism.
Spectroscopic Probing of Reactive Intermediates (Methodological Focus)
The direct observation and characterization of transient reactive intermediates are crucial for confirming a proposed reaction mechanism. Various spectroscopic techniques can be employed, often under conditions that prolong the lifetime of the intermediates, such as low temperatures (matrix isolation) or in superacid media.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to observe and characterize carbocations or other relatively stable intermediates. The chemical shifts and coupling constants provide detailed structural information. For instance, the formation of an allenyl-vinyl cation from this compound in a strongly acidic medium could potentially be observed by ¹H and ¹³C NMR.
Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor changes in vibrational modes as a reaction progresses, allowing for the detection of short-lived species. The appearance of characteristic absorption bands, for example, a strong absorption in the allene (B1206475) region (around 1950 cm⁻¹), could provide evidence for an allene-containing intermediate.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and detect charged intermediates in the gas phase. By coupling a reaction mixture directly to the mass spectrometer, it is possible to identify the mass-to-charge ratio of transient species, providing clues about their elemental composition.
The combination of these spectroscopic methods, each providing a different piece of the structural puzzle, is essential for the comprehensive characterization of the fleeting intermediates that dictate the course of reactions involving this compound.
Theoretical and Computational Studies on 1,4 Diphenyl but 3 Yn 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
There is a notable absence of published quantum chemical calculations specifically for 1,4-Diphenyl-but-3-yn-2-ol. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding the electronic structure, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. These calculations would provide valuable insights into the molecule's reactivity, predicting sites susceptible to nucleophilic or electrophilic attack.
Conformational Analysis and Stereochemical Prediction via Computational Methods
A detailed conformational analysis of this compound using computational methods has not been documented in the scientific literature. Such an analysis would involve mapping the potential energy surface of the molecule by systematically rotating its single bonds to identify stable conformers and the energy barriers between them. This is particularly important for understanding the three-dimensional shapes the molecule is likely to adopt and how these shapes might influence its interactions with other molecules.
Given the presence of a chiral center at the carbon atom bearing the hydroxyl group, computational methods could also be employed to predict the relative stabilities of its enantiomers and diastereomers, if applicable. However, no such stereochemical predictions for this compound have been published.
Prediction of Spectroscopic Signatures and Their Correlation with Structure (Focus on Theoretical Prediction Methodologies)
While experimental spectroscopic data for this compound may exist, theoretical predictions of its spectroscopic signatures (e.g., NMR, IR, UV-Vis) are not found in the literature. Computational methods, often in conjunction with quantum chemical calculations, can predict these spectra. For instance, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Similarly, theoretical vibrational frequencies from IR spectroscopy calculations can help in assigning experimental peaks to specific molecular motions. The absence of such theoretical studies for this compound means that a valuable tool for its structural elucidation and characterization has not been utilized in a published format.
Theoretical Basis for Ligand-Substrate Interactions in Catalytic Systems
The potential role of this compound as a ligand or substrate in catalytic systems has not been explored from a theoretical standpoint in the available literature. Computational studies could model the interactions of this molecule with metal centers or active sites of enzymes. Such models would help in understanding the binding modes, activation energies, and reaction pathways, thereby providing a theoretical foundation for its potential applications in catalysis. The lack of these theoretical investigations limits the predictive understanding of its behavior in catalytic environments.
Applications of 1,4 Diphenyl but 3 Yn 2 Ol in Advanced Organic Synthesis and Catalysis Research
1,4-Diphenyl-but-3-YN-2-OL as a Chiral Building Block for Complex Molecule Synthesis
A comprehensive review of scientific literature indicates that this compound is not widely employed as a chiral building block in the synthesis of complex molecules. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of larger, intricate molecular targets, such as pharmaceuticals and natural products. While the structure of this compound contains a chiral center at the carbon bearing the hydroxyl group, and methods for the asymmetric synthesis of similar propargyl alcohols exist, specific examples of its incorporation into more complex molecular frameworks are not readily found in published research.
Utilization as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis
There is a notable absence of research detailing the use of this compound as a precursor for ligands in catalysis. Ligands are crucial components of catalysts, binding to a central metal atom and influencing its reactivity, selectivity, and stability. Although propargyl alcohols can, in principle, be chemically modified to form various types of ligands (e.g., phosphine-containing ligands), there are no specific, documented instances of this compound being utilized for this purpose in either homogeneous or heterogeneous catalysis.
Role in the Development of New Catalytic Systems and Methodologies
The application of this compound in the development of novel catalytic systems is not a prominent feature in the available chemical literature. Its role appears to be confined to that of a substrate in methodological studies rather than a component of the catalyst itself. The development of new catalytic systems often involves the design of novel ligands or metal complexes, and as noted previously, this compound is not documented as a precursor in such endeavors.
Scaffold for Exploring Novel Organic Reaction Discoveries and Method Development
The primary documented use of this compound is as a molecular scaffold or substrate for investigating and developing new organic reaction methodologies. Its structure, which contains both an alcohol and a stable internal alkyne, makes it a suitable model compound for studying the selectivity of certain transformations.
A key example is its use in studies on the oxidation of acetylenic alcohols. Research has shown that this compound can be oxidized to the corresponding acetylenic ketone, 1,4-diphenyl-3-yn-2-one, using manganese dioxide (MnO₂). researchgate.net This transformation is significant because it demonstrates a method for selectively oxidizing the secondary alcohol functionality without affecting the carbon-carbon triple bond, a reaction that is crucial in the synthesis of various fine chemicals. researchgate.net The use of this specific compound helps to establish the scope and limitations of the oxidation method.
Table 1: Selective Oxidation of this compound
| Reactant | Reagent | Product | Application | Source |
|---|
This application, while not related to catalysis or its use as a building block, underscores its value as a tool for fundamental reaction discovery and the refinement of synthetic methods.
Advanced Spectroscopic and Structural Characterization Methodologies in Research on 1,4 Diphenyl but 3 Yn 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
For 1,4-diphenyl-but-3-yn-2-ol, ¹H and ¹³C NMR would be the primary methods for confirming its constitution. The regiochemistry is readily assigned by analyzing chemical shifts and coupling patterns. The proton on the hydroxyl-bearing carbon (C2) would appear as a doublet, coupled to the adjacent benzylic proton at C1. The benzylic protons at C1 would, in turn, appear as a doublet, confirming the 1,4-diphenyl substitution pattern.
Stereochemical assignments in acyclic systems like this can be more complex. wordpress.com The diastereotopic protons at C1 would exhibit distinct chemical shifts in a chiral environment. The magnitude of the vicinal coupling constant (³J) between the protons on C1 and C2, while informative in rigid systems, is less definitive in flexible acyclic molecules due to conformational averaging. However, derivatization of the alcohol to form a more rigid cyclic derivative, such as an acetonide (if a 1,3-diol were present) or a Mosher's ester, can lock the conformation and allow for more reliable stereochemical determination through Nuclear Overhauser Effect (NOE) experiments. wordpress.com NOESY or ROESY experiments detect through-space correlations between protons, and the presence or absence of specific cross-peaks can establish the relative arrangement of substituents.
Illustrative NMR Data for a Related Propargyl Alcohol
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| ≡C-H | ~2.5 (t) | ~75 |
| -C≡ | N/A | ~80 |
| -CH₂- | ~4.3 (d) | ~51 |
| -OH | Variable | N/A |
Note: Data is illustrative for Propargyl Alcohol in CDCl₃. Chemical shifts for this compound would be significantly influenced by the phenyl groups.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state structure of a chiral molecule. springernature.comsoton.ac.uk This technique provides an unambiguous three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.
To apply this method to this compound, a high-quality single crystal of an enantiomerically pure sample is required. The diffraction of X-rays by the crystal lattice produces a unique pattern of reflections. The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion. researchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. This effect breaks the inversion symmetry of the diffraction pattern (Friedel's law), meaning that the intensity of a reflection (hkl) is not equal to the intensity of its inverse (-h-k-l). By carefully measuring these intensity differences, known as Bijvoet pairs, the absolute arrangement of atoms in space can be determined. researchgate.net The Flack parameter is a critical value refined during the structure solution that indicates whether the determined absolute structure is correct (a value near 0) or should be inverted (a value near 1). researchgate.net
Hypothetical Crystallographic Data Table
If a crystal structure of (R)-1,4-diphenyl-but-3-yn-2-ol were determined, the data would be presented as follows:
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄O |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁) |
| a (Å) | (Hypothetical Value) |
| b (Å) | (Hypothetical Value) |
| c (Å) | (Hypothetical Value) |
| β (°) | (Hypothetical Value) |
| Volume (ų) | (Hypothetical Value) |
| Z | (Hypothetical Value) |
| Flack Parameter | (e.g., 0.05 ± 0.04) |
Chiroptical Spectroscopic Techniques (e.g., ECD, ORD) for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for determining enantiomeric excess and assigning absolute configuration in solution. researchgate.netthieme-connect.de
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance as a function of the wavelength of light. A chiral molecule will exhibit a complex curve, known as a Cotton effect, in regions where it absorbs light. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule.
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light (Δε) as a function of wavelength. An ECD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. mdpi.com
For this compound, the phenyl groups and the carbon-carbon triple bond act as chromophores. The spatial arrangement of these chromophores creates a unique ECD signature. The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum-mechanical calculations (typically time-dependent density functional theory, TD-DFT). nih.gov A good match between the experimental spectrum and the calculated spectrum for one enantiomer (e.g., the R-enantiomer) allows for a confident assignment of the absolute configuration. nih.gov The exciton (B1674681) chirality method, which correlates the sign of the ECD signal with the helical arrangement of two or more chromophores, could also be applicable. nih.gov
Mass Spectrometry Techniques for Elucidation of Reaction Products and Intermediates
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (Molecular Weight: 222.29 g/mol ), an electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 222. The fragmentation of propargyl alcohols is often characterized by several key pathways: libretexts.orgwhitman.edu
α-cleavage: Cleavage of the C1-C2 bond would be a highly favorable pathway, leading to the formation of a resonance-stabilized benzylic cation (C₇H₇⁺, m/z 91) and a radical.
Loss of Water: Dehydration (loss of H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols, which would lead to a peak at m/z 204. whitman.edu
Benzylic Cleavage: Cleavage of the bond beta to the phenyl ring at C4 could also occur.
Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is also expected.
By identifying the m/z values of these characteristic fragments, the structure of an unknown product or reaction intermediate can be confirmed as this compound.
Expected Fragmentation Pattern
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 222 | [C₁₆H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 204 | [C₁₆H₁₂]⁺˙ | M⁺˙ - H₂O |
| 91 | [C₇H₇]⁺ | α-cleavage (Benzylic cation) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
In Situ and Operando Spectroscopic Techniques for Monitoring Reaction Progress
In situ (in the reaction mixture) and operando (in the working reactor) spectroscopic techniques are advanced methods that allow for the real-time monitoring of chemical reactions without the need for sampling. chemcatbio.orgreddit.com These techniques provide valuable kinetic and mechanistic information by observing the concentration changes of reactants, intermediates, and products as the reaction proceeds. nih.gov
For a reaction involving the formation or consumption of this compound, several techniques could be employed:
In situ FTIR/Raman Spectroscopy: Infrared and Raman spectroscopy can monitor the reaction by tracking the characteristic vibrational frequencies of key functional groups. For instance, the disappearance of a reactant's carbonyl stretch (~1700 cm⁻¹) and the appearance of the O-H stretch (~3400 cm⁻¹) and the alkyne C≡C stretch (~2100-2260 cm⁻¹) would indicate the formation of the target alcohol. researchgate.net
In situ NMR Spectroscopy: By placing an NMR tube directly in the spectrometer and initiating the reaction within it, the conversion of reactants to products can be followed with high structural detail. This would allow for the simultaneous quantification of starting materials, intermediates, and this compound over time.
These operando methods are crucial for optimizing reaction conditions (temperature, pressure, catalyst loading) and for identifying transient or unstable intermediates that might be missed by traditional offline analysis, thereby providing a deeper understanding of the reaction mechanism. rsc.org
Future Research Directions and Emerging Paradigms for 1,4 Diphenyl but 3 Yn 2 Ol Chemistry
Development of Sustainable and Atom-Economical Synthetic Routes
Future research into the synthesis of 1,4-Diphenyl-but-3-yn-2-ol is expected to prioritize the development of sustainable and atom-economical methods. Traditional approaches to propargyl alcohol synthesis often involve stoichiometric reagents and harsh reaction conditions. kyoto-u.ac.jpgoogle.com Green chemistry principles are now guiding the development of more environmentally friendly alternatives. rawsource.com
One promising direction is the use of catalytic systems that minimize waste and energy consumption. For instance, the direct addition of terminal alkynes to aldehydes is a highly atom-economical route to propargylic alcohols. organic-chemistry.orgacs.org Research in this area could focus on developing novel catalysts, such as those based on abundant and non-toxic metals, to facilitate the coupling of phenylacetylene (B144264) and 2-phenylacetaldehyde to form this compound. The use of recyclable heterogeneous catalysts could further enhance the sustainability of this process. researchgate.net
Another avenue for sustainable synthesis is the exploration of alternative reaction media, such as water or ionic liquids, to replace volatile organic solvents. acs.org The CO2-promoted hydration of propargylic alcohols to α-hydroxy ketones has been demonstrated as a green synthetic route, and similar principles could be applied to develop novel syntheses of this compound. acs.org
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Catalytic Alkynylation | Use of catalytic amounts of metal complexes (e.g., Zn, In) to promote the addition of phenylacetylene to 2-phenylacetaldehyde. organic-chemistry.org | High atom economy, potential for enantioselectivity with chiral ligands. |
| Heterogeneous Catalysis | Employment of solid-supported catalysts that can be easily recovered and reused. researchgate.net | Simplified product purification, reduced catalyst waste, potential for continuous flow processes. |
| Green Solvents | Utilization of environmentally benign solvents like water or ionic liquids. acs.org | Reduced environmental impact, improved safety. |
Exploration of Biocatalytic and Chemo-Enzymatic Transformations
Biocatalysis offers a powerful toolkit for the synthesis of chiral molecules with high selectivity and under mild conditions. nih.gov For this compound, which is a chiral compound, biocatalytic and chemo-enzymatic approaches are particularly promising for the production of single enantiomers.
One potential strategy is the kinetic resolution of racemic this compound using enzymes such as lipases. This has been successfully applied to other propargylic alcohols. acs.org Another approach is the enantioselective reduction of the corresponding ketone, 1,4-diphenyl-3-yn-2-one, using alcohol dehydrogenases. acs.org
Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, can offer efficient routes to complex molecules. acs.orgnih.gov For example, a chemical synthesis could be used to produce the racemic alcohol, followed by an enzymatic resolution to obtain the desired enantiomer. This integrated approach can leverage the strengths of both chemical and biological catalysis. nih.gov
| Biocatalytic Method | Enzyme Class | Application to this compound |
| Kinetic Resolution | Lipases | Selective acylation or deacylation of one enantiomer of racemic this compound. |
| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) | Enantioselective reduction of 1,4-diphenyl-3-yn-2-one to a single enantiomer of this compound. nih.gov |
| Peroxygenase-Catalyzed Oxidation | Peroxygenases | Oxidation of racemic propargylic alcohols to the corresponding ketones. acs.org |
Integration into Flow Chemistry and Continuous Manufacturing Platforms
Flow chemistry and continuous manufacturing are transformative paradigms in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.govbeilstein-journals.org The application of these technologies to the synthesis and transformation of this compound could lead to significant process improvements.
The synthesis of alkynes and their derivatives has been successfully demonstrated in continuous flow systems. rsc.orgvapourtec.comresearchgate.net For the synthesis of this compound, a flow process could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. The use of packed-bed reactors with heterogeneous catalysts is particularly well-suited for continuous flow operations. nih.gov
Furthermore, flow chemistry can facilitate the safe handling of hazardous reagents and intermediates. The development of a continuous flow process for reactions involving this compound could enable the use of reaction conditions that would be challenging to implement in traditional batch processes. researchgate.net
Advanced Computational Design of Derivatives and Reaction Pathways
Computational chemistry provides powerful tools for understanding reaction mechanisms and designing novel molecules with desired properties. nih.gov For this compound, advanced computational methods such as Density Functional Theory (DFT) can be employed to investigate its reactivity and to design new derivatives.
DFT calculations can be used to model the transition states of reactions involving the alkyne and hydroxyl groups, providing insights into the factors that control selectivity. nih.govresearchgate.netacs.orgrsc.orgresearchgate.net This understanding can guide the development of new catalytic systems and reaction conditions. For example, computational studies have been used to predict the stereoselectivities for the synthesis of propargylic alcohols. nih.gov
In silico design can also be used to explore the potential applications of this compound derivatives. By modeling the interactions of these molecules with biological targets, it may be possible to identify new drug candidates or other bioactive compounds. nih.gov
Exploration of Novel Photochemical or Electrochemical Reactivity
Photochemistry and electrochemistry offer unique opportunities for activating molecules and driving chemical reactions under mild conditions. rsc.org The exploration of the photochemical and electrochemical reactivity of this compound could lead to the discovery of novel transformations.
The alkyne functionality of this compound is a potential chromophore that could be targeted in photochemical reactions. Photodissociation studies of propargyl alcohol have shown that the C≡C bond can be excited to induce bond cleavage. acs.org Similar principles could be applied to this compound to explore new reaction pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-Diphenyl-but-3-YN-2-OL, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Sonogashira coupling or alkyne hydration reactions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates, while ethanol may stabilize intermediates .
- Catalysts : Palladium/copper systems for cross-coupling or acidic resins (e.g., Amberlyst-15) for hydroxyl group activation .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like alkyne polymerization.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the alkyne (δ ~90–100 ppm for sp carbons) and hydroxyl (δ ~1–5 ppm, broad) groups. Aromatic protons appear as multiplet signals (δ ~7.2–7.6 ppm) .
- IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm) and C≡C (~2100–2260 cm) provide functional group validation .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for confirming stereoelectronic effects .
Q. What are the primary chemical reactions involving the alkyne and hydroxyl groups in this compound?
- Methodological Answer :
- Alkyne Reactivity : Participates in Huisgen cycloadditions (click chemistry) with azides to form triazoles. Electron-withdrawing phenyl groups stabilize transition states, improving regioselectivity .
- Hydroxyl Reactivity : Can be acetylated (using acetic anhydride) or oxidized (with PCC) to ketones. Steric hindrance from phenyl groups may slow kinetics, requiring excess reagents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratios). For example, a 3 factorial design can map yield vs. temperature/pH .
- In-situ Monitoring : Raman spectroscopy tracks alkyne consumption to terminate reactions before side-product formation .
- Additives : Molecular sieves or scavengers (e.g., triethylamine) mitigate moisture-sensitive side reactions .
Q. How should contradictory data from NMR and X-ray crystallography be resolved for structural validation?
- Methodological Answer :
- Cross-Validation : Re-run NMR under deuterated solvents to exclude solvent artifacts. For crystallography, use SHELXD to resolve twinning or disorder .
- Computational Alignment : Compare DFT-optimized structures (e.g., Gaussian) with experimental data to identify discrepancies in torsion angles .
- Empirical Falsification : Apply the methodology from Zabezhailo & Trunin (2021) to test hypotheses against multiple datasets, prioritizing consistency across techniques .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the alkyne’s LUMO often dictates cycloaddition reactivity .
- MD Simulations : Analyze solvation effects on reaction barriers using GROMACS. Polar solvents may stabilize charge-separated intermediates .
- Machine Learning : Train models on existing alkyne reaction databases (e.g., Reaxys) to predict regioselectivity in untested conditions .
Q. How does the electronic environment of phenyl substituents affect stability and reactivity?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values with reaction rates. Electron-donating groups (e.g., -OMe) on phenyl rings increase alkyne nucleophilicity, accelerating click reactions .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability; electron-withdrawing groups (e.g., -NO) reduce decomposition temperatures by destabilizing the conjugated system .
Q. What strategies correlate structural data with functional outcomes in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL to resolve hydrogen-bonding networks (e.g., OH···π interactions) that influence biological activity .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR, XRD, and bioassay data to identify key structural drivers of activity .
- Dynamic NMR : Probe conformational flexibility (e.g., ring puckering) to explain discrepancies between in vitro and in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
